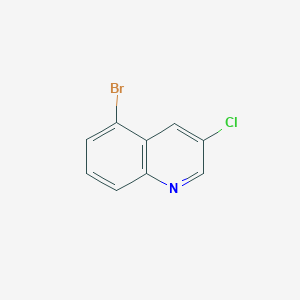

5-Bromo-3-chloroquinoline

Descripción general

Descripción

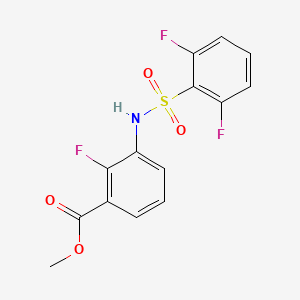

5-Bromo-3-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a derivative of quinoline, a type of nitrogen-containing bicyclic compound . Quinoline derivatives have versatile applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloroquinoline includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 242.50 g/mol . The InChI code for the compound is 1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9 (11)4-7 (6)8/h1-5H .Physical And Chemical Properties Analysis

5-Bromo-3-chloroquinoline is a solid compound . It has a molecular weight of 242.50 g/mol and a molecular formula of C9H5BrClN . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the search results.Aplicaciones Científicas De Investigación

- Research : Studies have explored its potential as an anticancer agent against various tumor types, including breast, lung, and colon cancers .

- Research : Investigations suggest its anti-inflammatory potential in models of arthritis and inflammatory bowel disease .

Anticancer Activity

Anti-Inflammatory Effects

Antimalarial Activity

Anti-SARS-CoV-2 Potential

Antituberculosis Properties

Mecanismo De Acción

Target of Action

5-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .

Mode of Action

Quinoline derivatives typically interact with their targets by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of DNA replication in bacteria, preventing their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-chloroquinoline are likely related to DNA replication in bacteria, given its potential targets. By inhibiting enzymes like gyrase and topoisomerase IV, the compound can disrupt the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of a drug depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug, impacting its bioavailability .

Result of Action

The molecular and cellular effects of 5-Bromo-3-chloroquinoline’s action would likely involve the disruption of bacterial DNA replication. This disruption could lead to the inhibition of bacterial growth and proliferation, potentially making the compound useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-chloroquinoline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with its targets . Additionally, the presence of other substances in the environment could potentially affect the compound’s action .

Propiedades

IUPAC Name |

5-bromo-3-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHNMTFDJUZQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736808 | |

| Record name | 5-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215770-74-3 | |

| Record name | 5-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)